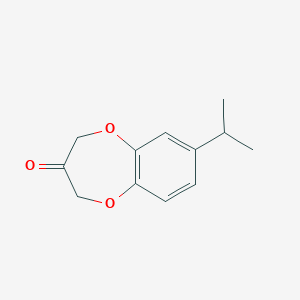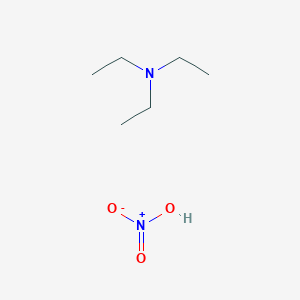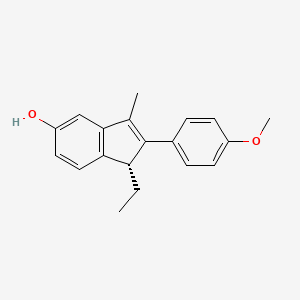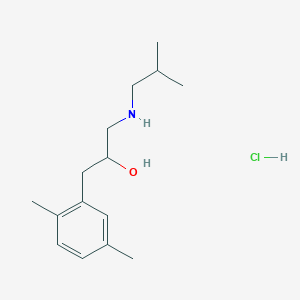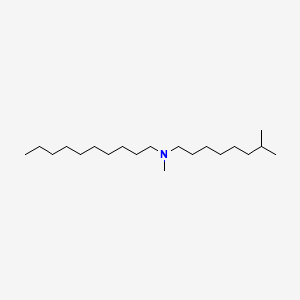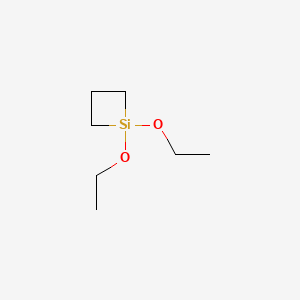
1,11-Diethoxysilacyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Diethoxysilacyclobutane is an organosilicon compound with the molecular formula C7H16O2Si. It is a member of the silacyclobutane family, which are cyclic compounds containing silicon atoms. This compound is known for its unique structure, which includes a silicon atom bonded to two ethoxy groups and a cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Diethoxysilacyclobutane can be synthesized through various methods. One common approach involves the reaction of diethoxysilane with cyclobutene under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silacyclobutane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,11-Diethoxysilacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutanes.
Scientific Research Applications
1,11-Diethoxysilacyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,11-Diethoxysilacyclobutane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The ethoxy groups can also participate in reactions, contributing to the compound’s reactivity. The pathways involved in these reactions include ring-opening and ring-expansion processes .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxysilacyclobutane: Similar in structure but with different reactivity.
Silacyclobutane: Lacks the ethoxy groups, leading to different chemical properties.
Cyclobutane: Contains no silicon atom, resulting in distinct reactivity.
Uniqueness
1,11-Diethoxysilacyclobutane is unique due to the presence of both the silicon atom and the ethoxy groups. This combination imparts specific chemical properties, making it valuable in various applications .
Properties
CAS No. |
74861-46-4 |
|---|---|
Molecular Formula |
C7H16O2Si |
Molecular Weight |
160.29 g/mol |
IUPAC Name |
1,1-diethoxysiletane |
InChI |
InChI=1S/C7H16O2Si/c1-3-8-10(9-4-2)6-5-7-10/h3-7H2,1-2H3 |
InChI Key |
YFEZFCSPMTUEON-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(CCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


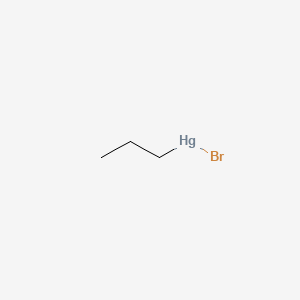
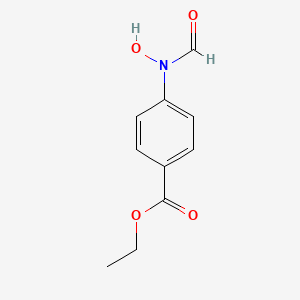
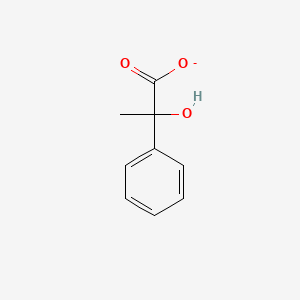
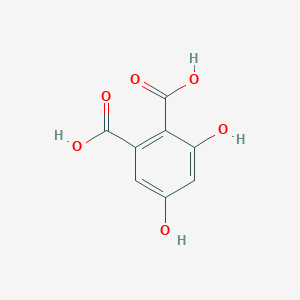
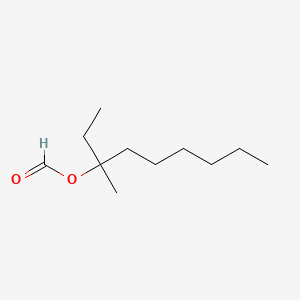
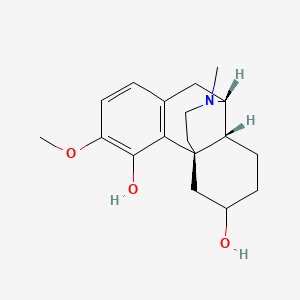

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
